Advanced Pharmacophore Engineering: Chemical Structure, Physical Properties, and Synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
Advanced Pharmacophore Engineering: Chemical Structure, Physical Properties, and Synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) has emerged as a high-value building block in this domain[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and synthetic methodologies associated with this compound. By understanding the causality behind its structural features and the thermodynamics of its synthesis, drug development professionals can leverage this scaffold to optimize lipophilic ligand efficiency (LLE) and target selectivity in early-stage discovery pipelines.
Chemical Structure and Physicochemical Profiling
The utility of a building block is dictated by its physicochemical profile. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is a 3,4,5-trisubstituted pyrazole characterized by a dense array of hydrogen-bond donors/acceptors paired with distinct hydrophobic vectors.
Quantitative Data Summary
The following table consolidates the critical physical and structural properties of the compound, providing a baseline for formulation and synthetic planning[1].
| Property | Value |
| Chemical Name | 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine |
| CAS Registry Number | 2145474-02-6 |
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| Monoisotopic Mass | 201.1266 Da |
| Predicted XlogP | 2.7 |
| Physical Form | Powder (Off-white to light yellow solid) |
| Storage Temperature | Room Temperature (or 2-8°C for long-term stability) |
| SMILES | CC(C)C1=C(NN=C1N)C2=CC=CC=C2 |
| InChIKey | SEKWAKRNTBHSDP-UHFFFAOYSA-N |
Causality of Structural Features: The predicted XlogP of ~2.7 places this fragment in the optimal "rule-of-three" compliant space for fragment-based drug discovery (FBDD)[1]. The juxtaposition of the highly polar 5-amino group against the lipophilic 4-isopropyl and 3-phenyl substituents creates an amphipathic vector, allowing the molecule to anchor deeply into hydrophobic protein pockets while maintaining solubility in aqueous physiological environments.
Mechanistic Utility: Kinase Hinge-Binding Dynamics
The 1H-pyrazol-5-amine core is a well-documented bioisostere of the ATP adenine ring[2]. When incorporated into larger inhibitor molecules (such as pyrazolo[3,4-d]pyrimidines or complex macrocycles), the specific substitution pattern of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine dictates its binding pose within a kinase active site:
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The Pyrazole Core & Exocyclic Amine: The N2 nitrogen of the pyrazole acts as a hydrogen-bond acceptor, while the N5-exocyclic amine acts as a hydrogen-bond donor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region[3].
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The 3-Phenyl Anchor: This aromatic ring projects into the hydrophobic pocket II (often interacting with the DFG-out motif or gatekeeper residues), driving binding affinity through desolvation and π−π stacking[3].
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The 4-Isopropyl Director: The steric bulk of the isopropyl group at the C4 position is not merely passive. It forces the phenyl ring into a specific dihedral angle relative to the pyrazole plane and occupies the solvent-exposed front, preventing off-target kinase binding and improving overall selectivity[2].
Pharmacophore mapping of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in a kinase active site.
Rational Synthetic Methodology
The synthesis of highly substituted aminopyrazoles requires precise control over regioselectivity and impurity management. The industry-standard approach involves the cyclocondensation of a substituted β -keto nitrile with hydrazine[4][5].
Step-by-Step Protocol: Cyclocondensation Workflow
Reagents:
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2-Isopropyl-3-oxo-3-phenylpropanenitrile (1.0 eq)
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Hydrazine hydrate (1.1 eq)
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Glacial acetic acid (0.1 eq)
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Anhydrous Ethanol (Solvent)
Procedure:
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Initiation: Suspend 2-isopropyl-3-oxo-3-phenylpropanenitrile in anhydrous ethanol (0.2 M concentration) at room temperature.
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Catalysis: Add glacial acetic acid (0.1 eq) dropwise. Causality: Acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the β -keto nitrile, significantly increasing its electrophilicity. This lowers the activation energy for the subsequent nucleophilic attack[4].
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Hydrazone Formation & Cyclization: Slowly add hydrazine hydrate (1.1 eq) to the stirring mixture. Heat the reaction to reflux (78 °C) for 8–12 hours. Causality: The initial attack forms a hydrazone intermediate. The elevated temperature provides the thermodynamic energy required for the terminal hydrazine nitrogen to attack the nitrile carbon, forcing ring closure. The resulting cyclic imine rapidly tautomerizes into the highly stable aromatic 5-aminopyrazole[5].
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Controlled Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Causality: Ethanol is selected as the optimal solvent because the starting materials are highly soluble at reflux, but the crystalline pyrazole product is virtually insoluble at 0 °C. This spontaneous precipitation drives the reaction equilibrium forward and leaves residual, unreacted hydrazine dissolved in the mother liquor, preventing genotoxic impurities in the final API intermediate[5].
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Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry in vacuo.
Experimental workflow and validation system for 1H-pyrazol-5-amine synthesis.
Analytical Validation System
A protocol is only as robust as its validation system. To ensure the structural integrity of the synthesized 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the following orthogonal analytical checks must be satisfied:
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In-Process Control (IPC): Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the β -keto nitrile completely disappears.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must yield a dominant pseudomolecular ion [M+H]+ at m/z 202.13 , confirming the exact mass of the cyclized product[1].
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Nuclear Magnetic Resonance (1H-NMR): Conducted in DMSO- d6 . The definitive proof of cyclization is the disappearance of the α -proton of the starting material. The spectrum must feature a broad, D2O -exchangeable singlet integrating to 2H at ~4.5–5.5 ppm (representing the exocyclic −NH2 ) and a highly deshielded broad singlet at ~11.5–12.0 ppm (representing the pyrazole −NH ). The isopropyl group will present a characteristic splitting pattern: a septet (1H) at ~2.8 ppm and a doublet (6H) at ~1.2 ppm.
References
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Title: PubChemLite - 2145474-02-6 (C12H15N3) Source: uni.lu URL: [Link]
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Title: Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies Source: PMC - National Institutes of Health URL: [Link]
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Title: Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction Source: Organic Process Research & Development - ACS Publications URL: [Link]
